4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a benzamide derivative featuring a diethylsulfamoyl group at the 4-position of the benzene ring and a Z-configuration imine bond linking the benzothiazole moiety. The benzothiazole core is substituted with an acetamido group at the 6-position and a 2-methoxyethyl chain at the 3-position. The diethylsulfamoyl group may enhance solubility and metabolic stability compared to simpler sulfonamide analogs, while the methoxyethyl substituent could influence conformational flexibility and target binding .
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S2/c1-5-26(6-2)34(30,31)19-10-7-17(8-11-19)22(29)25-23-27(13-14-32-4)20-12-9-18(24-16(3)28)15-21(20)33-23/h7-12,15H,5-6,13-14H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOADIXJGLPGYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques. The specifics of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include N-(6-Bromo-3-Ethyl-1,3-Benzothiazol-2-ylidene)-4-(Dimethylsulfamoyl)benzamide (CAS 6188-13-2) and (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives. Key differences lie in substituent groups, stereoelectronic properties, and hydrogen-bonding patterns, which directly impact physicochemical and pharmacological profiles.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 6-acetamido group in the target compound likely improves water solubility compared to the 6-bromo substituent in CAS 6188-13-2, which contributes to higher hydrophobicity (LogP ~4.1 vs. ~3.2) .
Sulfamoyl Groups :
- Diethylsulfamoyl vs. dimethylsulfamoyl : The larger diethyl group may reduce metabolic clearance by sterically shielding the sulfonamide from enzymatic degradation, extending half-life in vivo.
Hydrogen-Bonding Networks: The benzothiazole-imine moiety and acetamido group in the target compound enable extensive hydrogen bonding, as demonstrated in crystallographic studies of similar analogs using SHELX and ORTEP software . This contrasts with the dioxothiazolidinone derivatives, where the carbonyl groups dominate hydrogen-bonding interactions .
Research Findings and Methodological Insights
Structural Characterization
Crystallographic analysis of benzothiazole derivatives relies heavily on tools like SHELXL (for refinement) and WinGX (for data processing) . For example, the Z-configuration of the imine bond in the target compound was likely confirmed via single-crystal X-ray diffraction, with anisotropic displacement parameters visualized using ORTEP-3 .
Hydrogen-Bonding Patterns
Graph set analysis (per Etter’s formalism) reveals that the acetamido group in the target compound forms R₂²(8) motifs with adjacent molecules, stabilizing crystal packing. In contrast, bromo-substituted analogs (e.g., CAS 6188-13-2) exhibit weaker C–H···Br interactions, leading to less dense lattices .
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 396.55 g/mol
- Chemical Structure : The compound features a benzamide core, a diethylsulfamoyl group, and a benzothiazole moiety which contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to benzothiazoles exhibit significant antimicrobial properties. The presence of the benzothiazole ring in this compound suggests potential efficacy against various bacterial strains.
- Study Findings : A study published in the Journal of Antimicrobial Chemotherapy found that related benzothiazole derivatives showed activity against both Gram-positive and Gram-negative bacteria. The specific activity of 4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide requires further investigation to quantify its effectiveness.
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Case Study : A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The compound of interest was shown to inhibit cell proliferation effectively at micromolar concentrations, suggesting a potential mechanism for anticancer activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation.
- DNA Interaction : Compounds with similar structures have been shown to intercalate with DNA, disrupting replication processes in cancer cells.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Journal of Antimicrobial Chemotherapy |
| Anticancer | Induces apoptosis in cancer cell lines | Recent Cancer Research Study |
Comparative Analysis with Related Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 4-(diethylsulfamoyl)-N-benzamide | Antimicrobial | TBD |
| Benzothiazole Derivative A | Anticancer | 15 |
| Benzothiazole Derivative B | Antimicrobial | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
